4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid
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Overview
Description
4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . The presence of a hydroxy group and a carboxylic acid group in the structure of this compound makes it a versatile compound with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxy-3-methylbenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures .
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where 4-hydroxy-3-methylphenylboronic acid is coupled with thiophene-2-carboxylic acid using a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3-methylphenyl)thiophene-2-carboxylic acid.
Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)thiophene-2-methanol.
Substitution: Formation of 4-(4-nitro-3-methylphenyl)thiophene-2-carboxylic acid or 4-(4-bromo-3-methylphenyl)thiophene-2-carboxylic acid.
Scientific Research Applications
4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their conformation and function .
In material science, the electronic properties of the thiophene ring system play a crucial role in its function as an organic semiconductor. The conjugated π-electron system allows for efficient charge transport, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid
- 4-(3-Methylphenyl)thiophene-2-carboxylic acid
- 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Uniqueness
4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the thiophene ring system provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-7-4-8(2-3-10(7)13)9-5-11(12(14)15)16-6-9/h2-6,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJRLZVHAAQWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683871 |
Source
|
Record name | 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-19-6 |
Source
|
Record name | 4-(4-Hydroxy-3-methylphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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